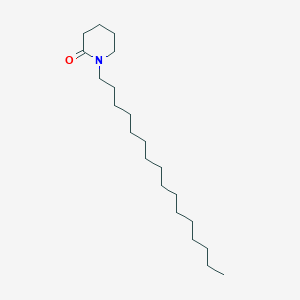![molecular formula C8H5ClO B14297093 4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 111943-56-7](/img/structure/B14297093.png)
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular formula C8H5ClO. It is a bicyclic structure containing a chlorine atom and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst in a one-pot procedure starting from terminal aryl alkynes . The reaction conditions typically involve room temperature and the use of solvents such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the nucleophiles and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: This compound has a carboxylic acid group instead of a ketone group.
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-amine: This compound contains an amine group instead of a ketone group.
4-Bromobenzocyclobutene: This compound has a bromine atom instead of a chlorine atom.
Uniqueness
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to its specific combination of a chlorine atom and a ketone group within a bicyclic structure. This combination imparts distinct reactivity and properties that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
111943-56-7 |
|---|---|
Molekularformel |
C8H5ClO |
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
4-chlorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H5ClO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2 |
InChI-Schlüssel |
JPWYMCPSXLHOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C1=O)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
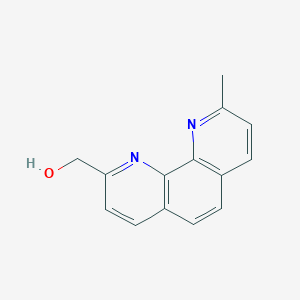


![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)

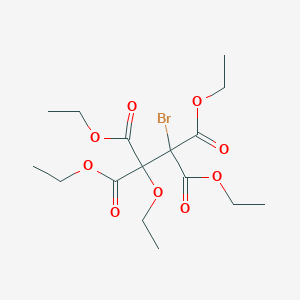
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
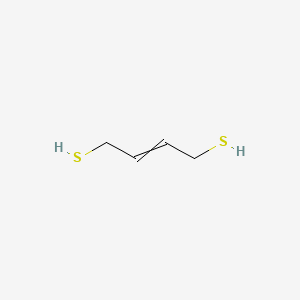
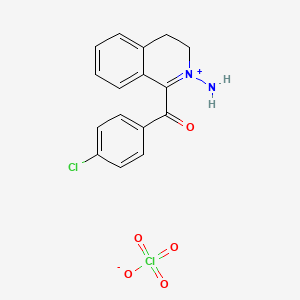
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
